3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone is a synthetic organic compound that belongs to the class of steroidal silyl ethers. This compound is characterized by its complex structure, which includes a pregnane backbone with multiple functional groups, including a tert-butyl(dimethyl)silyl ether, a hydroxy group, and an acetate ester. It is often used in organic synthesis and medicinal chemistry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Protection of Hydroxy Groups: The hydroxy groups on the steroidal backbone are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. This step ensures that the hydroxy groups do not participate in subsequent reactions.
Oxidation: The protected steroid is then subjected to oxidation reactions to introduce the keto groups at positions 11 and 20. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Acetylation: The final step involves the acetylation of the hydroxy group at position 21 using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for protection and oxidation steps, as well as automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxy groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The silyl ether group can be replaced with other protecting groups or functional groups through nucleophilic substitution reactions. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride, imidazole.
Major Products Formed
Oxidation: Introduction of additional keto or carboxylic acid groups.
Reduction: Formation of diols or alcohols.
Substitution: Replacement of silyl ether with other functional groups.
Scientific Research Applications
3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its potential effects on biological pathways involving steroid hormones.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include the activation or inhibition of transcription factors and the regulation of downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(3alpha,5beta)-3-Hydroxy-17-hydroxy-11,20-dioxopregnan-21-yl acetate: Lacks the silyl ether group, making it less stable in certain reactions.
(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl methyl ester: Similar structure but with a methyl ester instead of an acetate ester.
Uniqueness
The presence of the tert-butyl(dimethyl)silyl ether group in 3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone provides enhanced stability and reactivity compared to similar compounds. This makes it a valuable intermediate in synthetic chemistry and a useful tool in medicinal research.
Properties
IUPAC Name |
[2-[(3R,5R,8S,9S,10S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O6Si/c1-18(30)34-17-24(32)29(33)14-12-22-21-10-9-19-15-20(35-36(7,8)26(2,3)4)11-13-27(19,5)25(21)23(31)16-28(22,29)6/h19-22,25,33H,9-17H2,1-8H3/t19-,20-,21+,22+,25-,27+,28+,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHLWMVBBKIGMO-MOBRRXELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O6Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747257 |
Source
|
Record name | (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83274-72-0 |
Source
|
Record name | (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.